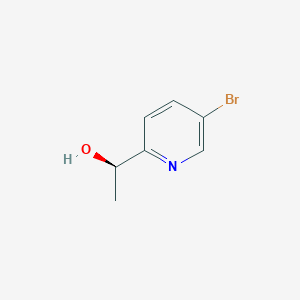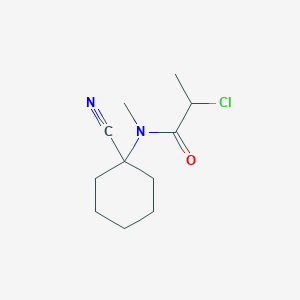![molecular formula C14H10F2N2OS B3430988 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone CAS No. 874594-04-4](/img/structure/B3430988.png)
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone
Übersicht
Beschreibung
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone is a synthetic organic compound that features a benzimidazole core substituted with a difluoromethyl group and a thienyl ethanone moiety
Wirkmechanismus
Target of Action
The primary target of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone is Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family that primarily targets cytoplasmic non-histone substrates, such as α-tubulin, cortactin, and heat shock protein 90, to regulate cell proliferation, metastasis, invasion, and mitosis in tumors .
Mode of Action
This compound acts as a selective inhibitor of HDAC6 . By comparing structure-activity relationships and performing quantum mechanical calculations on the HDAC6 catalytic mechanism, it has been shown that the effective difluoromethyl-1,3,4-oxadiazole (DFMO) is an electrophilic substrate of HDAC6 . A biological activation mechanism has been proposed .
Pharmacokinetics
It is noted that oxadiazole drugs have high oral bioavailability and low in vivo clearance rates , which suggests good bioavailability.
Result of Action
The inhibition of HDAC6 by this compound could potentially regulate cell proliferation, metastasis, invasion, and mitosis in tumors . .
Action Environment
The inherent electrophilicity of oxadiazole makes it prone to degradation in aqueous solution, and the potential production of toxic products cannot be ruled out, thus limiting the development of chronic diseases . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the difluoromethyl group: The difluoromethylation can be performed using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Attachment of the thienyl ethanone moiety: This step involves the coupling of the difluoromethylated benzimidazole with a thienyl ethanone derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or the thienyl ethanone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole or thienyl ethanone moieties.
Reduction: Reduced forms of the benzimidazole or thienyl ethanone moieties.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can serve as a probe for studying biological processes involving benzimidazole or thienyl ethanone derivatives.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(trifluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-[1-(methyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone: Similar structure but with a methyl group instead of a difluoromethyl group.
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenyl-2-ylethanone: Similar structure but with a phenyl group instead of a thienyl group.
Uniqueness
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone is unique due to the presence of both the difluoromethyl group and the thienyl ethanone moiety. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, while the thienyl ethanone moiety can contribute to its electronic and steric properties. This combination of features makes the compound a valuable scaffold for the development of new molecules with specific properties and applications.
Eigenschaften
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c15-14(16)18-10-5-2-1-4-9(10)17-13(18)8-11(19)12-6-3-7-20-12/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRZVBQLHRDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167068 | |
| Record name | 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874594-04-4 | |
| Record name | 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874594-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/new.no-structure.jpg)











![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene](/img/structure/B3430995.png)
![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3430999.png)
